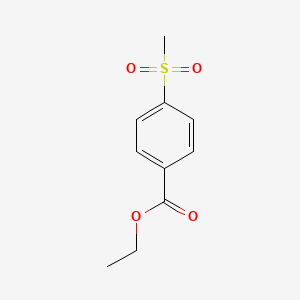

Ethyl 4-(methylsulfonyl)benzoate

描述

Contextualization within Organic and Medicinal Chemistry

In the landscape of organic chemistry, the synthesis and functionalization of aromatic compounds are of paramount importance. Ethyl 4-(methylsulfonyl)benzoate serves as an interesting case study due to the presence of both an electron-withdrawing sulfonyl group and an ester functionality on a benzene (B151609) ring. These features can influence the reactivity of the aromatic ring and provide handles for further chemical transformations.

Significance of the Methylsulfonyl-substituted Benzoate (B1203000) Scaffold in Synthetic Design

The methylsulfonyl-substituted benzoate scaffold is a valuable building block in synthetic organic chemistry. The strong electron-withdrawing nature of the methylsulfonyl group deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution, providing a pathway to introduce a variety of functional groups.

The ester group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups such as amides, acid chlorides, or other esters. This versatility makes the scaffold a useful starting point for the synthesis of more complex molecules.

Overview of Existing Research on Aromatic Sulfones and Benzoate Esters

Research into aromatic sulfones is extensive. They are recognized as key structural motifs in a variety of pharmaceuticals and agrochemicals. The synthesis of sulfones is a well-established area of organic chemistry, with numerous methods available for their preparation.

Benzoate esters are also a well-studied class of compounds, known for their applications in fragrances, flavorings, and as intermediates in the synthesis of other organic compounds. wikipedia.org The esterification of benzoic acid is a common undergraduate laboratory experiment, and numerous industrial processes have been developed for the large-scale production of various benzoate esters. researchgate.net The study of substituted benzoates, including those with electron-withdrawing or electron-donating groups, has provided valuable insights into structure-activity relationships in various contexts. researchgate.net

Research Scope and Objectives for this compound

Given the limited volume of published research focusing solely on this compound, the scope for future investigation is broad. Key research objectives could include:

Development of novel synthetic routes: Exploring more efficient and environmentally benign methods for the synthesis of this compound.

Exploration of its reactivity: Investigating the chemical transformations of both the sulfonyl and ester functional groups to create a library of new compounds.

Investigation of its biological activity: Screening this compound and its derivatives for potential therapeutic applications, guided by the known biological activities of other aromatic sulfones and benzoate esters.

Materials science applications: Exploring its potential use in the development of new polymers or other materials, leveraging the properties conferred by the sulfonyl group.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-3-14-10(11)8-4-6-9(7-5-8)15(2,12)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTIKXSMRDSYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60284501 | |

| Record name | ethyl 4-(methylsulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6274-54-0 | |

| Record name | 6274-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-(methylsulfonyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Methylsulfonyl Benzoate and Its Analogues

Strategic Approaches to Sulfonyl Group Introduction on Benzoate (B1203000) Esters

The creation of the sulfonyl group on the benzoate ester is a critical step that can be approached through direct sulfonation followed by oxidation or by building the sulfonyl moiety from a thioether precursor.

Direct Sulfonation and Oxidative Routes to Form the Methylsulfonyl Moiety

One direct approach involves the sulfonation of a benzoate precursor. For instance, 2-methoxy-4-acetaminomethyl benzoate can be reacted with chlorosulfonic acid. google.com This introduces a sulfonyl chloride group, which can then be converted to the desired ethylsulfonyl group.

A more common and versatile method involves the oxidation of a corresponding thioether. The thioether linkage can be oxidized to a sulfoxide (B87167) and further to a sulfone. researchgate.net Various oxidizing agents can be employed for this transformation. Hydrogen peroxide is a versatile and environmentally friendly option. researchgate.netbeilstein-journals.org The reaction conditions, such as the amount of oxidant and temperature, can be controlled to selectively yield either the sulfoxide or the sulfone. beilstein-journals.org For example, using one mole of hydrogen peroxide in acetic acid at room temperature can selectively produce the sulfoxide, while an excess of the oxidant at a higher temperature leads to the formation of the sulfone. beilstein-journals.org Other reagents like m-chloroperbenzoic acid (mCPBA) are also effective for this oxidation. researchgate.netacs.org The choice of catalyst can also influence the outcome; for example, tantalum carbide as a catalyst with hydrogen peroxide favors the formation of sulfoxides, whereas niobium carbide promotes the synthesis of sulfones. organic-chemistry.org

The table below summarizes various oxidizing agents and their applications in forming sulfonyl groups.

| Oxidizing Agent | Substrate | Product | Catalyst | Reference |

| Hydrogen Peroxide | Pyrazole-containing thioether | Sulfoxide or Sulfone | - | beilstein-journals.org |

| Hydrogen Peroxide | Thioethers | Sulfoxides | Tantalum carbide | organic-chemistry.org |

| Hydrogen Peroxide | Thioethers | Sulfones | Niobium carbide | organic-chemistry.org |

| m-Chloroperbenzoic acid (mCPBA) | Thioether | Sulfoxide/Sulfone | - | researchgate.net |

| Selectfluor | Sulfides and Thiols | Sulfoxides, Sulfones, Thiosulfonates | - | organic-chemistry.org |

| Periodic Acid | Biphenyl Thioethers | Sulfoxides | - | core.ac.uk |

Esterification and Transesterification Strategies for Ethyl Benzoate Formation

The formation of the ethyl ester group is typically achieved through esterification or transesterification.

Esterification is the direct reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. chemicalbook.com In the context of ethyl 4-(methylsulfonyl)benzoate, 4-(methylsulfonyl)benzoic acid would be reacted with ethanol (B145695), typically with a strong acid catalyst like sulfuric acid. chemicalbook.comquora.com The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant (usually ethanol) is used, or the water formed during the reaction is removed. chemicalbook.comtcu.edu Microwave-assisted esterification has been shown to be an effective method, reducing reaction times and potentially increasing yields. cibtech.org

Transesterification is the process of converting one ester into another. ucla.edu For example, mthis compound could be reacted with an excess of ethanol in the presence of an acid or base catalyst to produce this compound and methanol (B129727). ucla.edu This method is particularly useful when the corresponding methyl ester is more readily available. researchgate.net

The following table outlines common methods for the synthesis of ethyl benzoate.

| Reaction | Reactants | Catalyst | Key Features | Reference |

| Fischer Esterification | Benzoic acid, Ethanol | Sulfuric Acid | Reversible reaction; excess ethanol or water removal shifts equilibrium. | chemicalbook.com |

| Microwave-Assisted Esterification | Benzoic acid, Ethanol | Expandable Graphite (B72142) | Shorter reaction times and high efficiency. | cibtech.org |

| Transesterification | Methyl benzoate, Ethanol | Acid or Base | Converts one ester to another. | ucla.edu |

Multi-step Total Synthesis of Complex Methylsulfonylbenzoate Derivatives

The synthesis of more complex molecules containing the methylsulfonylbenzoate moiety often requires multi-step sequences involving various named reactions and strategies for selective functionalization.

Application of Named Reactions (e.g., Suzuki Cross-Coupling, Oximation, Cyclization) in Synthesis Pathways

Suzuki Cross-Coupling: This versatile palladium-catalyzed reaction is used to form carbon-carbon bonds between an organoborane and a halide or triflate. libretexts.org It is a powerful tool for constructing biaryl systems and other conjugated structures. libretexts.orgmdpi.com In the synthesis of complex methylsulfonylbenzoate derivatives, Suzuki coupling can be employed to attach various aryl or heteroaryl groups to the benzoate core. mdpi.comnih.gov The reaction typically involves a palladium catalyst, a base, and a suitable solvent. libretexts.org While highly effective, potential side reactions include homo-coupling of the starting materials and dehalogenation. youtube.com

Oximation: Oximation involves the reaction of a carbonyl compound with hydroxylamine (B1172632) to form an oxime. This reaction is crucial in the synthesis of various heterocyclic compounds. For instance, arylcyanomethylenequinone oximes can be synthesized through the condensation of nitriles with quinones. mdpi.com These oximes can then undergo further transformations.

Cyclization: Cyclization reactions are fundamental in building ring structures within a molecule. Various strategies can be employed, including base-mediated cyclization of appropriately substituted precursors. researchgate.net For example, N-benzoyl-N-methylsulfonylanthranilates can undergo an unexpected base-mediated cyclization to form 4-alkoxy-1H-2,1-benzothiazine 2,2-dioxide derivatives. researchgate.net Copper-catalyzed oxidative cyclization is another powerful method for synthesizing complex heterocyclic systems. rsc.org

Selective Functionalization of Aromatic Rings in Methylsulfonylbenzoate Precursors

Achieving regioselectivity in the functionalization of the aromatic ring is crucial for the synthesis of specific isomers of complex methylsulfonylbenzoate derivatives. The directing effects of existing substituents on the benzene (B151609) ring play a key role in determining the position of incoming electrophiles or nucleophiles. For instance, in the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, the starting material 2-methoxy-4-acetaminomethyl benzoate is first chlorosulfonated. The positions of the methoxy (B1213986) and acetamino groups direct the sulfonation to the desired position. google.com

Optimization of Reaction Parameters and Yields in this compound Synthesis

Optimizing reaction conditions is essential to maximize the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, catalyst choice and loading, and solvent.

In esterification reactions, the molar ratio of the alcohol to the carboxylic acid is a critical factor. cibtech.org Using an excess of ethanol can significantly improve the yield by shifting the equilibrium. tcu.edu The choice of catalyst and its concentration also play a vital role. While strong mineral acids like sulfuric acid are common, heterogeneous catalysts are being explored for easier separation and recycling. cibtech.orgresearchgate.net

For microwave-assisted synthesis, the microwave power and irradiation time are crucial parameters to control. cibtech.org Optimization of these factors can lead to rapid and efficient synthesis. For example, in the synthesis of ethyl benzoate using expandable graphite as a catalyst under microwave irradiation, an 80.1% yield was achieved in 1.5 hours at 85°C with a microwave power of 135 W. cibtech.org

In oxidation reactions of thioethers, the stoichiometry of the oxidizing agent and the temperature are key to achieving selectivity between the sulfoxide and the sulfone. beilstein-journals.org

The table below provides an example of optimized reaction conditions for ethyl benzoate synthesis.

| Parameter | Optimized Value | Reference |

| Mole Ratio (Benzoic Acid:Ethanol) | 1.0:5.0 | cibtech.org |

| Catalyst Loading (Expandable Graphite) | 8 wt% | cibtech.org |

| Reaction Temperature | 85°C | cibtech.org |

| Microwave Power | 135 W | cibtech.org |

| Reaction Time | 1.5 hours | cibtech.org |

Catalyst Design and Ligand Effects in Coupling Reactions

The construction of the carbon-sulfur bond in this compound or the formation of C-N bonds in its analogues often relies on transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed systems are particularly prominent due to their versatility and broad functional group tolerance. researchgate.net The efficacy of these catalytic systems is profoundly influenced by the design of the ligands coordinated to the metal center.

The development of sophisticated phosphine (B1218219) ligands has been pivotal, moving beyond traditional scaffolds like triphenylphosphine (B44618) to more structurally complex ligands that enable challenging transformations. researchgate.net For instance, in the N-arylation of primary alkylamines to form analogues, the choice of ligand is critical to prevent the common side reaction of diarylation. nih.gov Similarly, for coupling reactions involving secondary amines, catalysts based on dialkylbiarylphosphine ligands are frequently employed to facilitate the desired reductive elimination and avoid side reactions like β-hydride elimination. nih.gov

N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium catalysts. The electronic and steric properties of the NHC can be fine-tuned, and it is well-established that the selectivity of Pd-NHC catalysts depends on the ancillary ligand. researchgate.net Therefore, screening a variety of ligands is a common strategy to identify the optimal catalyst for a specific transformation, ensuring high efficiency and selectivity in the synthesis of benzoate derivatives. researchgate.net

Solvent Selection and Temperature Control for Enhanced Reaction Efficiency

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly impact the yield, reaction rate, and selectivity of synthetic routes toward this compound. Research has shown that aromatization reactions of certain precursors can be highly solvent-dependent. arkat-usa.orgresearchgate.net For example, the conversion of Hagemann's ester derivatives to the corresponding p-hydroxybenzoate, a potential intermediate, has been successfully achieved using iodine in refluxing t-butyl alcohol. arkat-usa.orgresearchgate.net

In multistep syntheses of related sulfonyl-containing benzoic acids, temperature control is paramount at each stage. For instance, a synthetic protocol for a related analogue involves an initial chlorosulfonation reaction at a controlled temperature of 5–10 °C. google.com This is followed by a subsequent reaction where the intermediate is added to a sodium sulfite (B76179) solution at 75–80 °C. google.com The temperature is then carefully lowered to 35–40 °C before the dropwise addition of an alkylating agent, followed by a final reflux period. google.com Such meticulous temperature management is crucial for maximizing yield and minimizing impurity formation.

The synthesis of benzoate esters via other methods also highlights the importance of these parameters. In a 'trifluoroacetic ester/ketone metathesis' reaction to form related ketones, the reaction is initiated by adding the ketone dropwise to a mixture in tetrahydrofuran (B95107) (THF) at 0 °C. chemicalbook.com The mixture is then stirred for several hours at a specific reaction temperature before being cooled again to 0 °C for quenching. chemicalbook.com This demonstrates a common strategy where different temperatures are used for initiation, reaction progression, and termination to ensure optimal outcomes.

Table 1: Impact of Solvent and Temperature on Reaction Efficiency

| Reaction Type | Solvent | Temperature | Key Outcome |

|---|---|---|---|

| Aromatization of Hagemann's Ester Derivative | t-Butyl Alcohol | Reflux | Yields p-hydroxybenzoate intermediate arkat-usa.orgresearchgate.net |

| Chlorosulfonation | (No solvent specified) | 5-10 °C | Formation of sulfonyl chloride intermediate google.com |

| Sulfonate Formation | Aqueous Solution | 75-80 °C | Reaction of sulfonyl chloride with sulfite google.com |

| Alkylation | Aqueous Solution | 35-40 °C (addition), then Reflux | Introduction of the ethyl group google.com |

| Ester/Ketone Metathesis | Tetrahydrofuran (THF) | 0 °C (addition), then Reaction Temp. | Controlled ketone formation chemicalbook.com |

Utilization of Precursors and Building Blocks in the Synthesis of this compound

Hagemann's ester, formally ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate, serves as a versatile and powerful building block in organic synthesis for creating highly substituted aromatic compounds. researchgate.netwikipedia.org Its utility lies in its dense functionalization, which allows for systematic and regioselective modifications. arkat-usa.org

A key transformation in its use as a precursor for benzoate derivatives is the aromatization of the cyclohexenone ring. A documented procedure involves treating a Hagemann's ester derivative with two equivalents of iodine in refluxing t-butyl alcohol. arkat-usa.org This reaction directly yields a p-hydroxybenzoate derivative. arkat-usa.org This phenol (B47542) can then serve as a crucial intermediate. The hydroxyl group can be converted into a sulfonate ester or used to direct the introduction of the methylsulfonyl group at the para-position through established synthetic transformations, ultimately leading to the target structure of this compound. The functionalization of Hagemann's esters provides a regioselective pathway to polysubstituted benzene derivatives that can be adapted for this purpose. arkat-usa.orgresearchgate.net

A more direct and widely used strategy for synthesizing this compound involves the use of halogenated benzoate intermediates in cross-coupling reactions. This approach typically starts with a commercially available or easily synthesized precursor such as ethyl 4-bromobenzoate (B14158574) or ethyl 4-iodobenzoate.

The core of this method is the formation of the C-S bond via a transition-metal-catalyzed reaction. The halogenated ethyl benzoate is coupled with a source of the methylsulfonyl group, such as sodium methanesulfinate (B1228633) (CH₃SO₂Na). This type of transformation is a well-established method in organic synthesis. While palladium catalysts are often used researchgate.netnih.gov, copper-catalyzed systems are also highly effective for such C-S bond formations (Ullmann-type coupling). The reaction involves the coupling of the aryl halide with the sulfinate salt, often in a polar aprotic solvent like DMSO or DMF, to yield the desired aryl sulfone. The broad functional group tolerance of modern cross-coupling reactions makes this a robust and high-yielding approach. researchgate.net Recently, novel methods such as halogen-bond-promoted direct cross-coupling have also been developed for related transformations, highlighting the ongoing innovation in this field. researchgate.netrsc.org

Table 2: Cross-Coupling Approach Using Halogenated Benzoates

| Halogenated Precursor | Coupling Partner | Typical Catalyst System | Product |

|---|---|---|---|

| Ethyl 4-iodobenzoate | Sodium methanesulfinate | Copper(I) or Palladium(0) | This compound |

| Ethyl 4-bromobenzoate | Sodium methanesulfinate | Copper(I) or Palladium(0) | This compound |

Considerations for Scalable Synthesis of this compound

A key consideration is the simplicity of the operational path. A two-step reaction is often preferable to a longer, more complex route as it reduces processing time, material handling, and potential for yield loss. google.com A reported synthesis for a structurally similar compound highlights a method designed for industrial production that achieves a total yield of 75% and a purity of 99.5%. google.com Such high-yield, high-purity outcomes are critical for scalability as they minimize the need for costly and time-consuming purification steps.

Furthermore, the development of modern synthetic protocols, such as continuous flow reactions, offers significant advantages for scaling up. Flow chemistry can provide better control over reaction parameters (temperature, pressure, mixing), enhance safety, and allow for consistent product quality. The ability to scale a reaction without compromising the yield is a hallmark of a robust and industrially applicable process. researchgate.net The choice of reagents and catalysts also plays a role, with a preference for lower-cost, readily available materials and efficient, recyclable catalysts.

Chemical Reactivity and Derivatization Pathways of Ethyl 4 Methylsulfonyl Benzoate

Reactivity of the Ester Functional Group

The ester group is a primary site for transformations such as hydrolysis and transesterification, allowing for the modification of the carboxyl functional group.

Hydrolytic Transformations of the Ethyl Ester

The ethyl ester of Ethyl 4-(methylsulfonyl)benzoate can be readily hydrolyzed to its corresponding carboxylic acid, 4-(methylsulfonyl)benzoic acid. This transformation can be achieved under either acidic or basic conditions.

Base-Promoted Hydrolysis (Saponification): In a common laboratory procedure, the ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide (B78521). sserc.org.ukyoutube.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. libretexts.org The ethoxide subsequently deprotonates the newly formed carboxylic acid, yielding the sodium salt of 4-(methylsulfonyl)benzoic acid. youtube.comlibretexts.org Acidification of the reaction mixture in a subsequent step precipitates the free 4-(methylsulfonyl)benzoic acid, which is often only slightly soluble in cold water. sserc.org.ukyoutube.com

Acid-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be catalyzed by a strong acid in the presence of water. The reaction begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org Water then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, ethanol (B145695) is eliminated as the leaving group, regenerating the acid catalyst and forming the final carboxylic acid product. libretexts.org This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. libretexts.org

Table 1: Conditions for Hydrolysis of Ethyl Benzoate (B1203000) Analogs

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Base-Promoted Hydrolysis | Ethyl benzoate, Sodium hydroxide (aq) | Heating under reflux (45-60 min) | Sodium benzoate (intermediate), Benzoic acid (after acidification) | sserc.org.ukyoutube.com |

| Acid-Catalyzed Hydrolysis | Ethyl benzoate, Water, Acid catalyst (e.g., H₂SO₄) | Heating | Benzoic acid, Ethanol | libretexts.org |

Transesterification Processes Involving this compound

Transesterification is a process that converts one ester into another by reaction with an alcohol. For this compound, this involves exchanging the ethyl group for a different alkyl or aryl group. This reaction can be catalyzed by either an acid or a base. ucla.edu

In an acid-catalyzed process, an alcohol reacts with the ester in the presence of a catalyst like sulfuric acid. The reaction is an equilibrium process, and to drive it to completion, the alcohol is typically used in large excess. ucla.edu For instance, reacting this compound with methanol (B129727) would yield Mthis compound and ethanol.

Base-catalyzed transesterification, using a strong base like sodium ethoxide, is also an effective method. ucla.edu Research has shown high conversion rates for the transesterification of various ethyl esters to their corresponding methyl esters using catalytic amounts of a porous phenolsulphonic acid—formaldehyde resin (PAFR). researchgate.net Studies on the transesterification of crude methyl benzoate have also demonstrated high yields for the synthesis of other esters, such as benzyl (B1604629) benzoate and butyl benzoate, using a titanate catalyst. researchgate.net

Table 2: Examples of Transesterification Reactions

| Starting Ester | Reagent Alcohol | Catalyst | Product Ester | Reference |

|---|---|---|---|---|

| Methyl benzoate | Ethanol | Sulfuric acid | Ethyl benzoate | ucla.edu |

| Ethyl heptanoate | Methanol | Phenolsulphonic acid—formaldehyde resin (PAFR) | Methyl heptanoate | researchgate.net |

| Crude Methyl benzoate | Benzyl alcohol | Titanate catalyst | Benzyl benzoate | researchgate.net |

Transformations Involving the Methylsulfonyl Moiety

The methylsulfonyl group, while generally stable, can undergo specific transformations, notably through processes related to its synthesis from sulfides or its reduction.

Oxidative Modifications of Related Sulfides

The synthesis of this compound often proceeds through the oxidation of its corresponding sulfide (B99878) precursor, ethyl 4-(methylthio)benzoate. This oxidation is a common and efficient method for forming sulfones. google.com The reaction typically involves the use of strong oxidizing agents. For example, hydrogen peroxide can be used in the presence of a catalyst like sodium tungstate (B81510) and sulfuric acid to oxidize the sulfide to the sulfone. googleapis.comgoogle.com This method provides a direct pathway to introduce the highly electron-withdrawing sulfonyl group onto the aromatic ring.

Reductive Conversions of the Methylsulfonyl Group

The removal of a sulfonyl group, known as desulfonylation, is typically achieved through reductive methods. wikipedia.org These reactions replace the carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org Various reducing agents can be employed for this purpose, including active metals like sodium amalgam or aluminum amalgam, as well as tin hydrides. wikipedia.org Mechanistic studies suggest that these reductions can proceed via the formation of a radical anion, which then fragments to a sulfinate anion and an organic radical. The radical is subsequently reduced and protonated to yield the final desulfonylated product. wikipedia.org This reductive cleavage allows for the strategic removal of the sulfonyl group after it has served its purpose, for instance, as an activating or directing group in other reactions.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Core

The aromatic ring of this compound is substituted with two electron-withdrawing groups: the ethyl carboxylate (-COOEt) and the methylsulfonyl (-SO₂Me) group. Both of these groups are deactivating and direct incoming electrophiles to the meta position. docbrown.info

Electrophilic Aromatic Substitution (EAS): The high electron-withdrawing nature of both the ester and sulfonyl groups significantly reduces the electron density of the benzene (B151609) ring, making it much less reactive towards electrophiles compared to benzene itself. docbrown.infomasterorganicchemistry.com Any electrophilic substitution reaction, such as nitration, halogenation, or Friedel-Crafts reactions, will be considerably slower and require harsher conditions. libretexts.org When substitution does occur, the incoming electrophile will be directed to the positions meta to both existing substituents (i.e., the carbons at positions 3 and 5, relative to the ester group at position 1). This is because the deactivating groups withdraw electron density primarily from the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. docbrown.infomasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the presence of strong electron-withdrawing groups makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex that is formed when a nucleophile attacks the ring. libretexts.orglibretexts.org For a substitution to occur, a good leaving group, such as a halide, must be present on the ring, typically ortho or para to one of the activating (electron-withdrawing) groups. libretexts.org While this compound itself does not have a suitable leaving group, derivatives such as 2-chloro-4-(methylsulfonyl)benzoate would be highly activated towards nucleophilic attack at the position bearing the chlorine atom. The strong stabilization provided by the para-sulfonyl group and the ortho-ester group would facilitate the displacement of the chloride by a nucleophile. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions Involving the Benzoate Scaffold

The benzoate scaffold of this compound serves as a versatile platform for the construction of more complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of aryl-aryl bonds. The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or sulfonate. In the context of this compound, the methylsulfonyl group can act as a leaving group under specific conditions, enabling the molecule to function as the electrophilic partner in this transformation.

Recent research has demonstrated that aryl sulfones can indeed participate in Suzuki-Miyaura cross-coupling reactions. chemrxiv.org This involves the challenging oxidative addition of a palladium(0) catalyst into the strong carbon-sulfur bond of the sulfone. The reactivity of the aryl sulfone is significantly influenced by the other substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups can facilitate the coupling process.

The general catalytic cycle for the Suzuki-Miyaura coupling of an aryl sulfone is as follows:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-sulfur bond of the aryl sulfone, forming a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) center, displacing the sulfonate group. This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst.

Studies have shown that the choice of ligand, base, and solvent system is crucial for the successful coupling of aryl sulfones. For example, specific phosphine (B1218219) ligands are often required to promote the difficult C–S bond cleavage.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(acac)₂ | RuPhos | K₃PO₄ | Toluene/DMSO | 80-130 | chemrxiv.org |

| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | Toluene | 110-130 | nih.gov |

| [Pd(NHC)(μ-Cl)Cl]₂ | NHC | K₃PO₄ | Aqueous | Room Temp - High | acs.org |

The application of such conditions to this compound would allow for the synthesis of a wide range of biaryl compounds, where a new aryl group is introduced at the 4-position of the benzoate ring. This strategy is highly valuable for creating libraries of compounds for drug discovery and materials science.

Other Metal-Catalyzed Coupling Strategies (e.g., Ullmann Reaction)

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides to form symmetric biaryls, has evolved into a more versatile set of transformations, including the formation of aryl-aryl, aryl-ether, and aryl-amine bonds. wikipedia.orgbyjus.com Modern Ullmann-type reactions can be used for the cross-coupling of different aryl partners and can be catalyzed by other metals, sometimes in conjunction with copper.

For a substrate like this compound, an Ullmann-type reaction could be envisioned where the methylsulfonyl group acts as a leaving group, similar to a halide. The classic Ullmann conditions are often harsh, requiring high temperatures, but newer methodologies have been developed that proceed under milder conditions. wikipedia.org

A significant recent development is the cross-Ullmann coupling of two different aryl sulfonate esters, a reaction previously unknown. dicp.ac.cn This process, catalyzed by a combination of nickel and palladium with a zinc reductant, allows for the selective coupling of an aryl triflate with an aryl tosylate. dicp.ac.cn This demonstrates the feasibility of using sulfonate-type functional groups as coupling partners in Ullmann reactions. Mechanistic studies suggest that one metal catalyst (e.g., palladium) may preferentially react with one sulfonate, while the other metal catalyst (e.g., nickel) reacts with the second, with aryl group transfer between the metals facilitating the cross-coupling. dicp.ac.cn

| Feature | Description | Reference |

|---|---|---|

| Catalysts | Primarily copper-based, but also palladium and nickel co-catalyzed systems. | dicp.ac.cnrsc.org |

| Electrophiles | Aryl halides, aryl triflates, and other aryl sulfonates. | wikipedia.orgdicp.ac.cn |

| Nucleophiles | Alcohols, amines, thiols, and organometallic reagents. | wikipedia.org |

| Conditions | Modern methods often use ligands and additives to allow for lower reaction temperatures. | wikipedia.org |

These advancements suggest that this compound could potentially undergo Ullmann-type couplings with a variety of nucleophiles, leading to the formation of diaryl ethers, N-aryl amines, or other biaryl structures, further expanding its utility as a synthetic building block.

Strategies for Derivatization and Scaffold Modification of this compound

The chemical scaffold of this compound offers multiple sites for modification, allowing for the systematic exploration of chemical space. Derivatization can occur on the benzoate ring, at the ester functionality, or by modification of the methylsulfonyl group.

Introduction of Diverse Functional Groups on the Benzoate Ring

The introduction of new functional groups onto the benzoate ring of this compound is governed by the directing effects of the existing substituents. The ester and the methylsulfonyl groups are both electron-withdrawing and meta-directing for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions meta to these groups (i.e., positions 3 and 5).

Conversely, nucleophilic aromatic substitution (SNAr) could be a viable strategy, particularly if a leaving group (like a halide) is present on the ring. The strong electron-withdrawing nature of the sulfonyl and ester groups would activate the ring towards attack by nucleophiles.

Chemical derivatization using reagents like benzoyl chloride is a common method to modify molecules with primary and secondary amines or phenolic alcohols. nih.gov This principle can be extended to the functionalization of the benzoate core, for example, by first introducing a reactive handle like an amino or hydroxyl group onto the ring, which can then be further derivatized.

A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed for the analysis of various lipid classes. acs.org This highlights the utility of sulfonyl-containing benzoic acids in creating new chemical entities with tailored properties.

Synthesis of Substituted Analogues for Chemical Space Exploration

The synthesis of substituted analogues of this compound is a key strategy for exploring chemical space in drug discovery and materials science. This involves systematically varying the substituents on the aromatic ring to modulate the compound's physicochemical and biological properties.

One approach is the synthesis of a series of sulfamoyl benzoic acid analogues, which have been shown to have potent and specific biological activity. acs.org These syntheses often involve the reaction of a substituted aminobenzoic acid with a sulfonyl chloride, or the coupling of a pre-formed sulfamoyl-containing building block with other fragments. For example, 2-(N-butylsulfamoyl)benzoic acid analogues have been prepared through multi-step sequences starting from commercially available materials. acs.org

Another strategy involves the benzoylation of substituted phenols to create benzoyl phenyl benzoates, which can then be rearranged to form more complex structures like dibenzoyl phenols. nih.gov This demonstrates how the benzoate core can be elaborated upon to create larger, more structurally diverse molecules. Such methods allow for the creation of libraries of related compounds where substituents are varied to optimize a desired property, such as receptor binding affinity or material characteristics.

The synthesis of substituted benzoates can also be achieved through cycloaromatization reactions, providing a concise route to polysubstituted aromatic rings. researchgate.net These advanced synthetic methods enable the rapid generation of novel analogues for high-throughput screening and lead optimization.

Applications of Ethyl 4 Methylsulfonyl Benzoate in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Architectures

The chemical structure of Ethyl 4-(methylsulfonyl)benzoate makes it an exceptionally useful intermediate in the assembly of complex molecular frameworks. The ethyl ester functional group provides a reactive handle for a variety of chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol. These transformations allow for the strategic incorporation of the 4-(methylsulfonyl)phenyl moiety into larger, more elaborate structures.

The methylsulfonyl group (–SO₂CH₃) is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and provides a site for further functionalization. This group is generally stable under many reaction conditions, allowing chemists to perform modifications on other parts of the molecule without disturbing the sulfone. This stability is crucial when constructing complex molecules that require multiple synthetic steps. For instance, the core structure is integral to intermediates like 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone and 4-(methylsulfonyl)phenylacetic acid, which are pivotal in the synthesis of sophisticated pharmaceutical compounds. ftstjournal.coma2bchem.com The inherent reactivity and stability of its functional groups position this compound as a reliable and versatile scaffold for building diverse and complex organic architectures.

Precursor to Agrochemical and Pharmaceutical Compounds

The 4-(methylsulfonyl)phenyl structural motif is a key component in numerous biologically active compounds, making this compound a sought-after precursor in the pharmaceutical and agrochemical industries.

In the pharmaceutical sector, this compound is a foundational element for synthesizing a range of therapeutics. A prominent example is its role in the development of Coxibs, a class of non-steroidal anti-inflammatory drugs (NSAIDs). The intermediate 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone is crucial for the synthesis of Etoricoxib , a selective COX-2 inhibitor used to treat arthritis and pain. ftstjournal.com Similarly, derivatives of sulfonylbenzoic acid are central to the creation of antipsychotic medications like Amisulpride , which relies on intermediates such as 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. nih.govgoogle.com The synthesis of certain cardiotonic drugs, including Sulmazole and Isomazole, also proceeds through intermediates derived from related methoxy- and methylsulfanyl-benzoic acids. ekb.eg

In the agrochemical field, derivatives of 4-(methylsulfonyl)benzoic acid are vital for producing modern herbicides. For example, 3-(4,5-dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid is a key intermediate in the manufacture of Topramezone , a herbicide used to control weeds in corn and other crops. google.com Furthermore, related benzoate (B1203000) esters have been investigated for their anti-juvenile hormone activity, which can disrupt the development of insects like the silkworm, pointing to potential applications in pest management. google.com

The following table summarizes key intermediates derived from or related to the this compound structure and their application in synthesizing prominent pharmaceutical and agrochemical products.

| Target Compound | Intermediate | Class | Application |

| Etoricoxib | 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone | Pharmaceutical (NSAID) | Anti-inflammatory, Pain relief ftstjournal.com |

| Amisulpride | 2-Methoxy-4-amino-5-ethylsulfonyl benzoic acid | Pharmaceutical (Antipsychotic) | Treatment of psychosis nih.govgoogle.com |

| Topramezone | 3-(4,5-Dihydro-3-isoxazolyl)-2-methyl-4-(methylsulfonyl)benzoic acid | Agrochemical (Herbicide) | Weed control in crops google.com |

| Anti-JH Agents | Ethyl 4-(2-aryloxyhexyloxy)benzoates | Agrochemical (IGR) | Insect pest management google.com |

Role in the Development of Specialty Chemicals and Dyes

Beyond its use in life sciences, the structural framework of this compound lends itself to the development of specialty chemicals and is relevant to the dye industry. Specialty chemicals are valued for their performance or function, and the unique properties imparted by the arylsulfone group are beneficial in this context. For instance, related benzoate esters have been used to synthesize novel molecules with potential applications as organogelators, which can be used to remediate oil spills by solidifying the oil. unb.ca

In the realm of color chemistry, while direct use of this compound is not widely documented, its constituent parts are of great importance. The arylsulfone and benzoic acid moieties are found in many dye structures. Sulfonated aromatic compounds, such as derivatives of 4-aminobenzenesulfonic acid (sulfanilic acid), are classic starting materials for creating azo dyes. nih.gov These compounds serve as the diazo component, which, after being converted to a diazonium salt, is reacted with a coupling component to form the N=N azo chromophore. nih.gov The sulfone group can influence the final color of the dye and improve its fastness properties on fabrics like polyester. nih.gov Patents reveal that intermediates like 2-chloro-4-methylsulfonylbenzoic acid are significant in the dye industry, underscoring the value of the methylsulfonylbenzoic acid core in this sector. google.com

The synthesis of disperse azo dyes often involves the diazotization of an amino-substituted benzene (B151609) ring which may also contain a sulfone or sulfonamide group.

General Synthesis of a Sulfonated Azo Dye:

Diazotization: An aromatic amine containing a sulfone or sulfonic acid group (e.g., sulfanilic acid) is treated with nitrous acid (generated from NaNO₂ and HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with an electron-rich aromatic compound (a coupling agent, such as a phenol (B47542) or aniline (B41778) derivative) to form the stable azo dye.

This established synthetic route highlights the potential of aminated derivatives of this compound to serve as precursors for a range of sulfone-containing dyes.

Contributions to Chemical Library Synthesis and Building Block Libraries

In modern drug discovery and materials science, the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, is a fundamental strategy. This compound is an ideal building block for this purpose. ftstjournal.com A building block is a relatively simple molecule that can be readily incorporated into a larger structure through reliable chemical reactions.

The utility of this compound as a building block stems from its bifunctional nature. It possesses two distinct points for chemical modification: the ester group and the aromatic ring. This allows for a combinatorial approach to synthesis, where a variety of reactants can be applied to each site to quickly generate a large library of related but structurally distinct molecules.

For example, the ester can be converted into a library of amides by reacting it with a diverse set of amines. Simultaneously or sequentially, the aromatic ring can undergo reactions such as nitration followed by reduction to an amine, which can then be further modified. This versatility enables the efficient exploration of chemical space around the 4-(methylsulfonyl)benzoate scaffold, which is invaluable in the search for new drugs and materials with desired properties. Its established role as a precursor to numerous high-value agrochemicals and pharmaceuticals confirms its status as a validated and important building block in synthetic chemistry libraries. sigmaaldrich.com

Advanced Spectroscopic and Structural Characterization of Ethyl 4 Methylsulfonyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl 4-(methylsulfonyl)benzoate. Analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the methylsulfonyl protons. The aromatic protons, due to the para-substitution pattern, will appear as two sets of doublets (an AA'BB' system) in the downfield region (typically δ 7.5-8.5 ppm). The protons ortho to the electron-withdrawing sulfonyl group will be more deshielded than those ortho to the ester group. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), a characteristic pattern resulting from spin-spin coupling. The methyl protons of the sulfonyl group will appear as a sharp singlet, typically around δ 3.0-3.5 ppm, due to the absence of adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct peaks are predicted for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the methyl carbon of the sulfonyl group. The carbonyl carbon is expected to be the most downfield signal (δ 160-170 ppm). The aromatic carbons will resonate in the δ 125-145 ppm range, with their exact shifts influenced by the electronic effects of the substituents. For comparison, in the related molecule ethyl benzoate (B1203000), aromatic carbon signals appear between 100-150 ppm, and the carbonyl carbon is observed at 166.8 ppm. brainly.com The ethyl group carbons will show signals around δ 60-65 ppm for the -CH₂- and δ 10-15 ppm for the -CH₃-. brainly.comhmdb.ca The methyl carbon of the sulfonyl group is anticipated in the δ 40-45 ppm region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Shift (ppm) | Splitting Pattern | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic (ortho to -COOEt) | ~8.1 | Doublet | ~129 |

| Aromatic (ortho to -SO₂Me) | ~8.3 | Doublet | ~131 |

| Aromatic (ipso to -COOEt) | - | - | ~133 |

| Aromatic (ipso to -SO₂Me) | - | - | ~142 |

| Ester Methylene (-OCH₂-) | ~4.4 | Quartet | ~62 |

| Ester Methyl (-CH₃) | ~1.4 | Triplet | ~14 |

| Sulfonyl Methyl (-SO₂CH₃) | ~3.1 | Singlet | ~44 |

| Ester Carbonyl (C=O) | - | - | ~165 |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Mode Assignment and Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman), offers detailed information about the functional groups present in this compound.

FT-IR Spectroscopy: The IR spectrum is dominated by strong absorptions corresponding to the key functional groups.

Sulfonyl Group (SO₂): Two characteristic and strong stretching vibrations are expected for the sulfonyl group: an asymmetric stretch (ν_as) typically found in the 1350-1300 cm⁻¹ region and a symmetric stretch (ν_s) in the 1160-1120 cm⁻¹ region. acs.org

Ester Group (COOEt): A strong, sharp absorption band for the carbonyl (C=O) stretch is expected around 1720-1730 cm⁻¹. This is consistent with aromatic esters. For instance, ethyl 4-nitrobenzoate (B1230335) shows a C=O stretch in this region. researchgate.net The C-O stretching vibrations of the ester will appear as two or more bands in the 1300-1000 cm⁻¹ region. nist.gov

Aromatic Ring: C-H stretching vibrations for the benzene (B151609) ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations for the para-substituted ring are found in the 800-860 cm⁻¹ range.

FT-Raman Spectroscopy: FT-Raman spectroscopy complements the FT-IR data. The aromatic ring vibrations often produce strong Raman signals. The symmetric stretch of the sulfonyl group is also typically Raman active. In contrast, the asymmetric sulfonyl stretch and the carbonyl stretch, which are very strong in the IR spectrum, will likely show weaker intensity in the Raman spectrum.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| Aliphatic C-H | Stretching | 3000-2850 | Medium |

| Ester C=O | Stretching | 1730-1720 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium-Weak |

| Sulfonyl S=O | Asymmetric Stretching | 1350-1300 | Strong |

| Ester C-O | Stretching | 1300-1000 | Strong |

| Sulfonyl S=O | Symmetric Stretching | 1160-1120 | Strong |

Mass Spectrometry for Fragmentation Pattern Analysis and Reaction Monitoring

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. The molecular weight of this compound is 228.27 g/mol . bldpharm.comsinfoochem.com

Under electron ionization (EI), the molecule is expected to produce a discernible molecular ion peak (M⁺) at m/z = 228. The fragmentation pattern would be dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways would include:

Loss of the ethoxy radical (•OC₂H₅): Cleavage of the ester group can lead to the loss of an ethoxy radical (mass = 45 u), resulting in a prominent acylium ion at m/z = 183. This is a common fragmentation for ethyl esters. libretexts.org

Loss of ethylene (B1197577) (C₂H₄): A McLafferty-type rearrangement could lead to the loss of ethylene (mass = 28 u) to produce an ion at m/z = 200, although this is generally more favorable in esters with longer alkyl chains.

Fragmentation of the sulfonyl group: The Ar-SO₂ bond can cleave, leading to a fragment at m/z = 149 corresponding to the [M - SO₂CH₃]⁺ ion. Cleavage of the S-CH₃ bond would result in the loss of a methyl radical (•CH₃, mass = 15 u) to give an ion at m/z = 213. The elimination of SO₂ (mass = 64 u) via rearrangement is also a known fragmentation pathway for aromatic sulfones and sulfonamides, which would yield an ion at m/z = 164. nih.govresearchgate.net

Mass spectrometry, particularly when coupled with a chromatographic technique like GC or LC, is also a powerful tool for reaction monitoring, allowing for the tracking of reactants, intermediates, and the final product in real-time.

Single Crystal X-ray Diffraction for Solid-State Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds allows for a detailed prediction of its solid-state characteristics.

Deviations from Planarity in Molecular Conformations

The molecule is not expected to be perfectly planar. While the benzene ring itself is planar, there will be a dihedral angle between the plane of the ring and the plane of the ethyl ester group (-COOEt). In related structures, such as ethyl 4-[(E)-(4-hydroxy-3-methoxybenzylidene)amino]benzoate, the benzylidine and benzoate rings are inclined to one another by 24.58 (8)°. sinfoochem.com Similarly, in ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)benzoate, the dihedral angle between the two ring systems is 75.08 (10)°. mdpi.com The sulfonyl group also introduces non-planarity, with the S-O and S-C bonds arranged in a tetrahedral geometry around the sulfur atom. The ethyl group of the ester moiety often exhibits conformational flexibility or even disorder within the crystal lattice. researchgate.net

Advanced Chromatographic Methods for Purity Assessment and Isolation (e.g., Flash Chromatography, Preparative HPLC)

Advanced chromatographic techniques are essential for the purification and purity assessment of this compound.

Flash Chromatography: For preparative scale purification following synthesis, flash chromatography is a commonly employed method. Due to the compound's polarity, normal-phase chromatography on a silica (B1680970) gel stationary phase would be effective. A typical mobile phase would consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The optimal ratio would be determined by thin-layer chromatography (TLC) to achieve good separation from impurities. Elution systems such as ethyl acetate/petroleum ether are frequently used for purifying similar aromatic compounds. hmdb.ca

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is the method of choice. Reversed-phase HPLC, using a C18-functionalized silica stationary phase, would be suitable. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of an acid modifier like formic acid to ensure sharp peak shapes. cdnsciencepub.com The separation can be run in isocratic mode (constant mobile phase composition) or gradient mode (changing composition) to optimize the resolution and run time. The purity of the collected fractions can then be assessed by analytical HPLC.

Theoretical and Computational Studies of Ethyl 4 Methylsulfonyl Benzoate

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Molecular Properties

Quantum chemical calculations are fundamental to predicting the molecular properties of Ethyl 4-(methylsulfonyl)benzoate. Density Functional Theory (DFT) is a particularly prominent method for such investigations due to its balance of computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules containing sulfonyl and ester groups. dntb.gov.uaresearchgate.net Another functional, the B3PW91, has also been shown to be effective for sulfone-containing molecules. researchgate.net

These calculations are typically performed with a basis set that describes the atomic orbitals. A common and robust choice is the 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions necessary for accurate energy and property calculations. dntb.gov.uaresearchgate.net The primary goal of these calculations is to find the optimized molecular geometry corresponding to the lowest energy state on the potential energy surface. From this optimized structure, a wide range of molecular properties can be determined.

Electronic Structure Analysis

The electronic structure dictates the chemical behavior of a molecule. Computational methods provide detailed information about orbital energies and charge distributions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. orientjchem.org

For molecules similar to this compound, DFT calculations are used to determine these energies. dntb.gov.uaresearchgate.net The analysis reveals how the sulfonyl and benzoate (B1203000) groups influence the electronic properties. The HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed across the electron-withdrawing sulfonyl and ester groups.

Table 1: Representative Frontier Molecular Orbital Energies This table presents typical values for similar aromatic sulfone compounds based on DFT/B3LYP calculations.

| Parameter | Energy (eV) |

| HOMO Energy | -7.5 to -8.5 |

| LUMO Energy | -1.0 to -2.0 |

| Energy Gap (ΔE) | 5.5 to 7.5 |

Charge distribution analysis provides insight into the electrostatic nature of the molecule. Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in the molecule from the results of a quantum chemical calculation. dntb.gov.ua This analysis helps identify electrophilic and nucleophilic sites.

In this compound, the oxygen and sulfur atoms of the sulfonyl group, as well as the carbonyl oxygen of the ester group, are expected to carry significant negative charges due to their high electronegativity. Conversely, the sulfur atom, the carbonyl carbon, and the adjacent carbon atom of the benzene (B151609) ring are expected to be electropositive. dntb.gov.uaresearchgate.net This distribution of charges is critical for understanding intermolecular interactions.

Molecular Geometry and Conformational Landscape Exploration

Computational methods allow for the precise determination of the molecule's three-dimensional structure. By minimizing the total energy, the equilibrium geometry, including bond lengths, bond angles, and dihedral angles, can be calculated. For flexible molecules like this compound, which has rotatable bonds (e.g., around the C-S and C-O bonds), a conformational analysis is performed to identify different stable conformers. researchgate.netconicet.gov.ar

This analysis involves scanning the potential energy surface by systematically rotating specific dihedral angles to find all energy minima. researchgate.net Studies on similar molecules like ethyl methanesulfonate (B1217627) have shown that different conformations (e.g., gauche and trans) can coexist, with small energy differences between them. researchgate.netconicet.gov.ar The calculated geometric parameters can be compared with experimental data from X-ray crystallography where available. researchgate.net

Table 2: Predicted Optimized Geometrical Parameters This table shows typical bond lengths and angles for the core functional groups based on DFT calculations of related structures.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| S=O | 1.45 - 1.48 | O=S=O: 118 - 122 |

| C-S (Aromatic) | 1.75 - 1.79 | C-S-C: 102 - 106 |

| C=O (Ester) | 1.20 - 1.23 | C-C=O: 123 - 127 |

| C-O (Ester) | 1.35 - 1.39 | C-O-C: 115 - 119 |

| C-C (Aromatic) | 1.39 - 1.41 | C-C-C: 118 - 121 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. Following the geometry optimization, harmonic vibrational frequencies are calculated. conicet.gov.ar These calculated frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and other factors. researchgate.net Therefore, they are typically scaled using empirical scale factors to improve agreement with experimental data. scirp.org

Each calculated vibrational mode can be animated to provide a detailed assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, or rocking of functional groups (e.g., S=O stretch, C=O stretch, CH₃ rock). researchgate.netconicet.gov.ar This correlation is invaluable for confirming the molecular structure and understanding the vibrational characteristics of the sulfonyl and ethyl benzoate moieties.

Table 3: Correlation of Calculated and Expected Experimental Vibrational Frequencies (cm⁻¹) Frequencies are based on scaled quantum mechanical calculations for similar sulfone and benzoate compounds.

| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) | Expected Experimental Region (cm⁻¹) | Assignment |

| ν(C-H) Aromatic | 3070 - 3100 | 3050 - 3100 | Aromatic C-H stretching |

| ν(C-H) Aliphatic | 2950 - 3000 | 2950 - 3000 | CH₃, CH₂ stretching |

| ν(C=O) | 1710 - 1730 | 1715 - 1735 | Carbonyl stretching |

| ν(C=C) Aromatic | 1590 - 1610 | 1590 - 1610 | Aromatic ring stretching |

| νas(SO₂) | 1310 - 1340 | 1310 - 1350 | Asymmetric SO₂ stretching |

| νs(SO₂) | 1150 - 1170 | 1150 - 1175 | Symmetric SO₂ stretching |

| ν(C-O) | 1250 - 1280 | 1250 - 1280 | Ester C-O stretching |

| ν(C-S) | 700 - 750 | 700 - 750 | C-S stretching |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. dntb.gov.ua It is mapped onto the electron density surface, with colors indicating different potential values. Red regions signify areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of near-zero potential. orientjchem.org

For this compound, the MEP surface would show intense red areas around the oxygen atoms of the sulfonyl and carbonyl groups, highlighting them as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net Positive potential (blue) would likely be concentrated around the hydrogen atoms of the ethyl group and the aromatic ring, while the sulfur atom would also exhibit a degree of positive potential. The MEP surface provides a comprehensive picture of the molecule's reactivity and its potential interaction sites. dntb.gov.ua

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, many-electron wavefunction of a molecule into the familiar language of classical chemical bonding concepts, such as lone pairs, and bonds. wikipedia.orgwikipedia.org It provides a localized, Lewis-like description of the electronic structure, allowing for the quantitative analysis of donor-acceptor interactions, which are crucial for understanding intermolecular and intramolecular forces, hyperconjugation, and electron delocalization. wikipedia.orgrsc.org The analysis focuses on identifying the key orbital interactions and their stabilization energies, E(2), which represent the energy lowering due to the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

For this compound, NBO analysis would reveal the intricate network of hyperconjugative interactions that dictate its electronic properties. The molecule contains several potential donor sites (lone pairs on the oxygen atoms of the ester and sulfonyl groups) and acceptor sites (antibonding orbitals, σ* and π*, within the benzene ring and functional groups).

Key interactions expected within the molecule include:

Delocalization from Sulfonyl and Ester Oxygens: The lone pair (LP) orbitals of the oxygen atoms in the methanesulfonyl group (SO₂) and the ester group (-COOEt) are significant electron donors. NBO analysis would quantify the delocalization of this electron density into the antibonding π* orbitals of the aromatic ring. This interaction contributes to the electronic communication between the functional groups and the benzene ring.

Intra-group Resonance: Strong resonance effects within the ester and sulfonyl groups themselves would be evident. For instance, the interaction between the lone pair of the ester oxygen (adjacent to the ethyl group) and the π* antibonding orbital of the carbonyl (C=O) bond is a classic resonance stabilization. Similarly, interactions involving the sulfonyl oxygens and the sulfur atom define the nature of the S=O double bonds.

Ring System Interactions: The π-system of the benzene ring involves strong delocalization. NBO analysis would show the interactions between the π(C-C) bonding orbitals and the corresponding π*(C-C) antibonding orbitals, which are characteristic of aromatic systems. The electron-withdrawing nature of the methanesulfonyl group and, to a lesser extent, the ethyl benzoate group would influence the electron density and the nature of these interactions within the ring.

The stabilization energies, E(2), calculated through second-order perturbation theory, provide a quantitative measure of these interactions. Higher E(2) values indicate a stronger interaction and greater stabilization of the molecule. While specific calculated values for this compound are not available in the cited literature, the table below illustrates the principal types of donor-acceptor interactions that NBO analysis would characterize.

Table 1: Representative Donor-Acceptor Interactions for NBO Analysis of this compound This table is illustrative. Actual E(2) values require specific quantum chemical calculations.

| Donor NBO (i) | Acceptor NBO (j) | Type of Interaction | Significance |

|---|---|---|---|

| LP (O) of Sulfonyl | π* (Car-Car) | n → π* | Electron delocalization from the sulfonyl group to the aromatic ring. |

| LP (O) of Carbonyl | π* (Car-Car) | n → π* | Electron delocalization from the ester group to the aromatic ring. |

| LP (O) of Ester | π* (C=O) | n → π* | Resonance stabilization within the ester functional group. |

| π (Car-Car) | π* (Car-Car) | π → π* | Aromatic delocalization within the benzene ring. |

| σ (Car-S) | σ* (S-O) | σ → σ* | Hyperconjugation influencing the sulfonyl group bonds. |

Prediction of Chemical Reactivity Sites (e.g., Fukui Functions)

Fukui functions are powerful reactivity descriptors derived from Density Functional Theory (DFT). wikipedia.org They help in identifying the regions within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack by quantifying the change in electron density at a specific site when the total number of electrons in the system changes. wikipedia.orgscm.com

There are three main types of Fukui functions:

f⁺(r) : For nucleophilic attack (electron acceptance), which highlights the sites where an additional electron is most stabilized. scm.com

f⁻(r) : For electrophilic attack (electron donation), which indicates the sites from which an electron is most easily removed. scm.com

f⁰(r) : For radical attack. wisc.edu

By condensing these functions onto individual atomic sites (k), we obtain condensed Fukui indices (fₖ⁺, fₖ⁻, and fₖ⁰). scm.com A higher value of fₖ⁺ suggests a more reactive site for a nucleophile, while a higher value of fₖ⁻ indicates a more reactive site for an electrophile.

For this compound, the reactivity can be predicted by considering the electronic properties of its functional groups:

Methanesulfonyl Group (-SO₂Me): This is a very strong electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and acts as a meta-director. The sulfur atom and the oxygen atoms are key sites. The sulfur atom, being electron-deficient, is a potential electrophilic center. The oxygen atoms, with their lone pairs, are potential nucleophilic centers.

Ethyl Benzoate Group (-COOEt): The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond and is a prime target for nucleophilic attack. The carbonyl oxygen is a nucleophilic site. The ester group as a whole is also electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself.

Given the substitution pattern (para), the two electron-withdrawing groups influence the reactivity of the entire molecule. The aromatic ring is significantly deactivated. The most probable sites for nucleophilic attack are the carbonyl carbon of the ester group and the sulfur atom of the sulfonyl group. The oxygen atoms of both groups are the most likely sites for electrophilic attack.

The following table illustrates how condensed Fukui indices would be used to predict reactivity for key atoms in the molecule.

Table 2: Illustrative Condensed Fukui Functions for Reactivity Prediction in this compound This table is for illustrative purposes to demonstrate the application of Fukui functions. The values are hypothetical and not from specific calculations.

| Atomic Site | fₖ⁺ (for Nucleophilic Attack) | fₖ⁻ (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Carbon (C=O) | High | Low | Highly susceptible to nucleophilic attack. |

| Sulfonyl Sulfur (S) | High | Low | Susceptible to nucleophilic attack. |

| Carbonyl Oxygen (C=O) | Low | High | Susceptible to electrophilic attack (e.g., protonation). |

| Sulfonyl Oxygens (S=O) | Low | High | Susceptible to electrophilic attack (e.g., protonation). |

| Aromatic Carbons (ortho to -SO₂Me) | Moderate | Low | Low reactivity towards electrophiles due to deactivation. |

| Aromatic Carbons (ortho to -COOEt) | Moderate | Low | Low reactivity towards electrophiles due to deactivation. |

Thermodynamic Properties and Stability Profile of Functional Groups (e.g., Thermal Stability of Methanesulfonyl Groups)

The thermodynamic properties of a compound, particularly its thermal stability, are critical for its synthesis, storage, and application. The stability of this compound is largely dictated by the strength of its covalent bonds and the stability of its constituent functional groups, especially the methanesulfonyl group attached to the aromatic ring.

Studies on related aromatic sulfones show that they are a class of highly thermally stable compounds. researchgate.netacs.org For example, diphenyl sulfone is reported to be resistant to thermal decomposition even at 550 °C. acs.org The onset of thermal decomposition for aromatic sulfones generally occurs at temperatures above 350 °C. acs.org This high stability is attributed to the strong carbon-sulfur and sulfur-oxygen bonds within the sulfonyl moiety and its connection to the robust aromatic system. The presence of electron-withdrawing groups on a benzene ring can further enhance its thermal stability. longdom.org

The primary thermal degradation pathway for aromatic sulfones at very high temperatures (often above 450 °C) involves the elimination of sulfur dioxide (SO₂), leading to the formation of biphenyl-type structures. mdpi.com For this compound, this would imply that the C-S bond is the most likely point of initial cleavage in the sulfonyl group under harsh thermal conditions, following the degradation of the less stable ethyl ester group. Aliphatic polysulfones are also noted for their good chemical and thermal stability. mdpi.comwikipedia.org

A comparative look at the thermal properties of related sulfones provides a basis for estimating the stability of this compound.

Table 3: Thermal Stability of Selected Sulfone Compounds

| Compound | Formula | Type | Onset of Thermal Decomposition | Reference |

|---|---|---|---|---|

| Dimethyl sulfone | C₂H₆O₂S | Acyclic Aliphatic | >350 °C | acs.org |

| Di-n-butyl sulfone | C₈H₁₈O₂S | Acyclic Aliphatic | >350 °C | acs.org |

| Diphenyl sulfone | C₁₂H₁₀O₂S | Acyclic Aromatic | Stable at 550 °C | acs.org |

| Aromatic Poly(ether sulfones) | Polymer | Aromatic Polymer | 370 - 650 °C | mdpi.com |

Mechanistic Investigations of Reactions Involving Ethyl 4 Methylsulfonyl Benzoate

Elucidation of Reaction Mechanisms through Kinetic and Spectroscopic Studies

Kinetic and spectroscopic studies are fundamental to understanding the reaction mechanisms of ethyl 4-(methylsulfonyl)benzoate. These studies provide insights into reaction rates, the influence of reactant concentrations, and the detection of transient species.

A pertinent example can be drawn from the kinetic investigation of the cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin (B28170) in aqueous solutions. nih.gov In this study, ultraviolet (UV) spectroscopy was employed to monitor the reaction progress by observing changes in the absorption spectra over time. The reaction was found to follow pseudo-first-order kinetics, and the rate constant's dependence on pH and temperature was determined. nih.gov This type of kinetic analysis, which can be readily applied to reactions of this compound, allows for the determination of the reaction order and the activation energy, providing crucial information about the rate-determining step of the reaction.

Similarly, spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable. For instance, in the study of the synthesis of ethyl benzoate (B1203000), NMR spectroscopy was used to confirm the formation of the product and assess its purity. masterorganicchemistry.com For this compound, in-situ NMR or IR spectroscopy could be used to track the disappearance of reactants and the appearance of products in real-time, offering a detailed picture of the reaction kinetics.

Role of Intermediates and Transition States in Reaction Pathways

The reactions of this compound proceed through various intermediates and transition states, the nature of which depends on the specific reaction type.

In nucleophilic aromatic substitution (SNAr) reactions, the presence of the strongly electron-withdrawing methylsulfonyl group in the para position is critical. This group activates the aromatic ring towards attack by nucleophiles. The mechanism involves the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comlibretexts.org The negative charge of this complex is delocalized onto the sulfonyl group, which stabilizes the intermediate and facilitates the reaction. libretexts.orgmasterorganicchemistry.com The formation of this stable intermediate is often the rate-determining step.